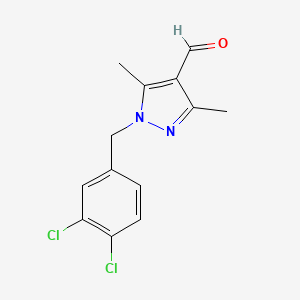
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dichlorobenzyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dichlorobenzyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 1-(3,4-Dichlorobenzyl)piperazine
Comparison: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of both dichlorobenzyl and carbaldehyde groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H12Cl2N2O |
|---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8-11(7-18)9(2)17(16-8)6-10-3-4-12(14)13(15)5-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
SYPUFMXDKMLPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


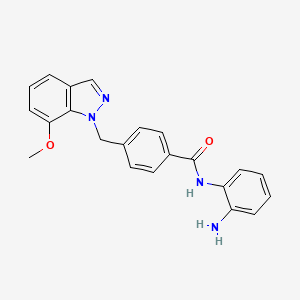

![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)
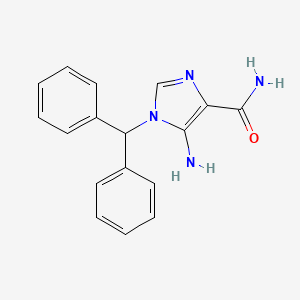

![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
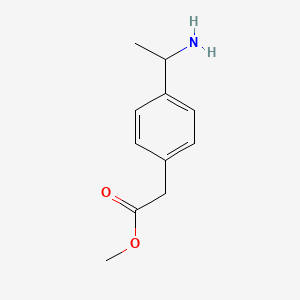
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)


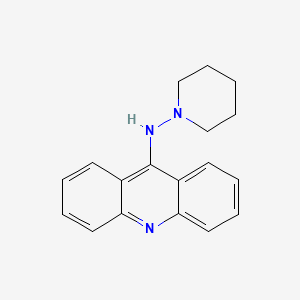
![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
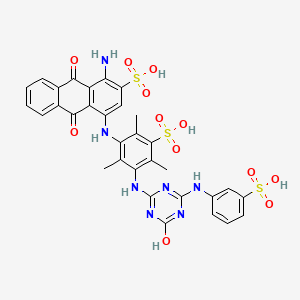
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
